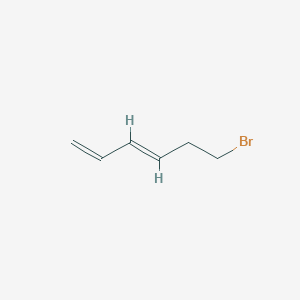

6-Bromohexa-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromohexa-1,3-diene is a chemical compound with the molecular formula C6H9Br . It has a molecular weight of 161.04 .

Synthesis Analysis

The synthesis of 1,3-dienes, such as this compound, can be achieved through various methods. One such method involves the reductive coupling of alkynes, which is a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . Another method involves the palladium-catalyzed cross-coupling of α-substituted acrylamides with 2-bromo-3,3,3-trifluoropropene to produce stereoselectively trifluoromethylated 1,3-butadienes .Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain with a bromine atom attached to one end of the chain . The carbon chain contains two double bonds, making it a diene .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 164.6±9.0 °C and its density is predicted to be 1.243±0.06 g/cm3 .Scientific Research Applications

Improved Synthesis Techniques

- Synthesis Improvement: An improved synthesis method for related dienes has been developed, increasing throughput and yield. This approach avoids the use of highly toxic thallium salts and inefficient boronic acid intermediates (Clarke et al., 2007).

Catalytic and Chemical Reactions

- Gold-Catalyzed Synthesis: A gold-catalyzed synthesis method for 1-bromo/chloro-2-carboxy-1,3-dienes, using halogenated alkynes as substrates, has been developed. These dienes participate in Diels-Alder and cross-coupling reactions (Wang, Lu, & Zhang, 2010).

- Liquid Crystal Monomers: 1,3-dienes have been used to synthesize cross-linkable liquid crystal monomers. This involves attaching liquid crystal core units to modular ω-bromoalka-1,3-diene tails of varying lengths (Hoag & Gin, 2000).

- Cobalt-Catalyzed Coupling Reaction: Cobalt catalysts facilitate a three-component coupling reaction of alkyl bromides, 1,3-dienes, and silylmethylmagnesium chloride, producing homoallylsilanes (Mizutani, Shinokubo, & Oshima, 2003).

Synthesis of Specialized Compounds

- Bromine-Substituted Dienes: A method for synthesizing bromine-substituted 1,3-dienes has been developed, useful in preparatory-scale Diels-Alder reactions (Werstiuk & Roy, 2001).

- Biobased Production of Butadiene: An ionic liquid was used as a solvent and catalyst for the dehydration of diols to conjugated dienes, with applications in the biobased production of butadiene (Stalpaert, Cirujano, & Vos, 2017).

Catalytic Difunctionalization

- Pd(0)-Catalyzed Difunctionalization: Palladium(0) catalysts have been employed in the difunctionalization of 1,3-dienes, allowing for the production of asymmetric catalytic reactions and a diverse set of functionalized chemicals (Wu & Gong, 2018).

Mechanism of Action

Future Directions

The future directions in the study and application of 1,3-dienes, such as 6-Bromohexa-1,3-diene, could involve the development of more efficient and sustainable synthetic protocols . Additionally, given the wide range of reactions that 1,3-dienes can undergo, they could be used as building blocks for the construction of a variety of complex molecules .

Properties

IUPAC Name |

(3E)-6-bromohexa-1,3-diene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEYAKZZSGJDFG-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)

![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656706.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)

![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)